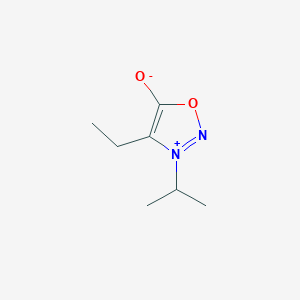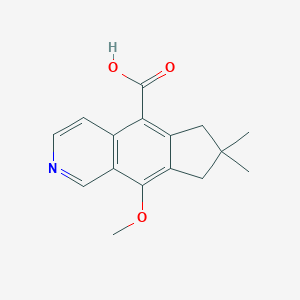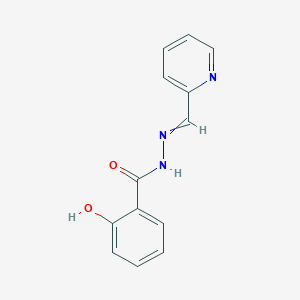
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid is a chemical compound with the molecular formula C11H13I2NO3 and a molecular weight of 461.03 g/mol . This compound is characterized by the presence of two iodine atoms and a pyridine ring, making it a unique and interesting subject for various scientific studies.
Preparation Methods
The synthesis of 6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid involves several stepsThe reaction conditions typically involve the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the pyridine ring.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, allowing it to form strong bonds with other molecules. The pyridine ring can interact with various enzymes and receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid can be compared with other similar compounds, such as:
1,4-Dihydro-3,5-diiodo-4-oxo-1-pyridineacetic acid: Similar in structure but with an acetic acid side chain instead of hexanoic acid.
3,5-Diiodo-4-pyridone-1-acetic acid: Another related compound with different side chains and functional groups. The uniqueness of this compound lies in its specific combination of iodine atoms and the hexanoic acid side chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
16344-99-3 |
|---|---|
Molecular Formula |
C11H13I2NO3 |
Molecular Weight |
461.03 g/mol |
IUPAC Name |
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid |
InChI |
InChI=1S/C11H13I2NO3/c12-8-6-14(7-9(13)11(8)17)5-3-1-2-4-10(15)16/h6-7H,1-5H2,(H,15,16) |
InChI Key |
WGSJKRPLMADJHD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I |
Canonical SMILES |
C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I |
Key on ui other cas no. |
16344-99-3 |
Synonyms |
1,4-Dihydro-3,5-diiodo-4-oxo-1-pyridinehexanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)






